![molecular formula C12H18O2S B14132889 [(1,1-Dimethoxy-2-methylpropan-2-yl)sulfanyl]benzene CAS No. 89036-96-4](/img/structure/B14132889.png)
[(1,1-Dimethoxy-2-methylpropan-2-yl)sulfanyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1,1-Dimethoxy-2-methylpropan-2-yl)sulfanyl]benzene is an organic compound with a unique structure that combines a benzene ring with a sulfanyl group and a dimethoxy-methylpropan-2-yl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1,1-Dimethoxy-2-methylpropan-2-yl)sulfanyl]benzene typically involves the reaction of benzene with a suitable sulfanyl precursor and a dimethoxy-methylpropan-2-yl group. One common method involves the use of Friedel-Crafts alkylation, where benzene reacts with a chlorinated dimethoxy-methylpropan-2-yl compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require anhydrous conditions and a controlled temperature to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques such as distillation and recrystallization ensures the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
[(1,1-Dimethoxy-2-methylpropan-2-yl)sulfanyl]benzene can undergo several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or modify the dimethoxy-methylpropan-2-yl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions to achieve desired substitutions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-sulfanylated products or modified dimethoxy-methylpropan-2-yl derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
[(1,1-Dimethoxy-2-methylpropan-2-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which [(1,1-Dimethoxy-2-methylpropan-2-yl)sulfanyl]benzene exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfanyl group can form reversible covalent bonds with thiol groups in proteins, affecting their function. The dimethoxy-methylpropan-2-yl moiety may also influence the compound’s lipophilicity and membrane permeability, impacting its distribution and activity within cells.
Comparación Con Compuestos Similares
[(1,1-Dimethoxy-2-methylpropan-2-yl)sulfanyl]benzene can be compared with other similar compounds such as:
[(1,1-Dimethoxy-2-methylpropan-2-yl)oxy]benzene: Similar structure but with an oxygen atom instead of a sulfur atom.
[(1,1-Dimethoxy-2-methylpropan-2-yl)thio]benzene: Similar structure but with a thioether linkage.
[(1,1-Dimethoxy-2-methylpropan-2-yl)amino]benzene: Similar structure but with an amino group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
89036-96-4 |
|---|---|
Fórmula molecular |
C12H18O2S |
Peso molecular |
226.34 g/mol |
Nombre IUPAC |
(1,1-dimethoxy-2-methylpropan-2-yl)sulfanylbenzene |
InChI |
InChI=1S/C12H18O2S/c1-12(2,11(13-3)14-4)15-10-8-6-5-7-9-10/h5-9,11H,1-4H3 |
Clave InChI |
UKEUZFPEKZNTFQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(OC)OC)SC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-[2,6-Di(carbazol-9-yl)-4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-3,6-dimethylcarbazole](/img/structure/B14132823.png)
![N-cyclooctyl-3-{(4S)-2,5-dioxo-1-[(1S)-1-phenylethyl]imidazolidin-4-yl}propanamide](/img/structure/B14132824.png)
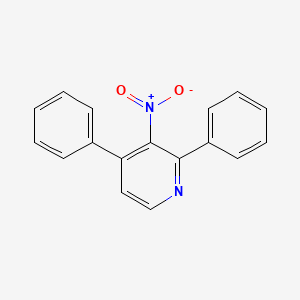
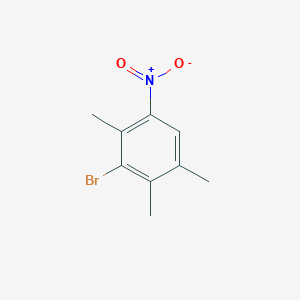
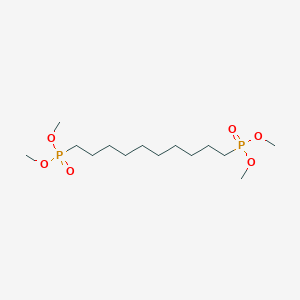
![2'-Methoxy-N,N-dimethyl-[1,1'-biphenyl]-4-amine](/img/structure/B14132843.png)
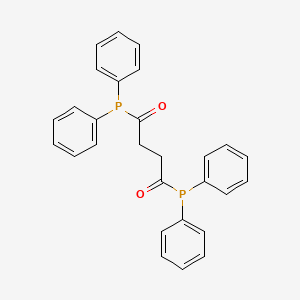
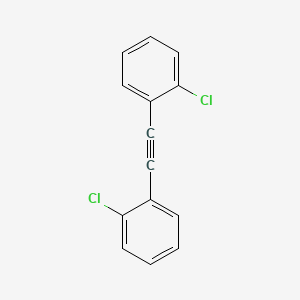
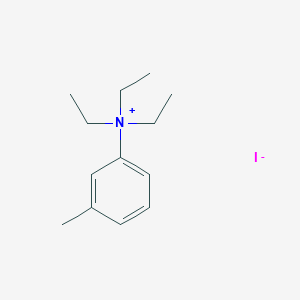
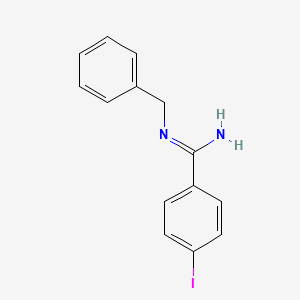
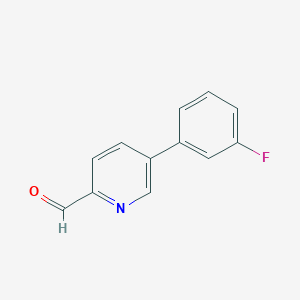
![3-Oxoandrost-4-en-17-yl 4-[(2-methoxy-2-oxo-1-phenylethyl)amino]-4-oxobutanoate](/img/structure/B14132881.png)
